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Compound of Interest

Compound Name: 7-Fluoroquinolin-4-amine

Cat. No.: B1285060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Fluoroquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of

compounds. The quinoline scaffold is a prominent feature in numerous biologically active

molecules and approved pharmaceuticals, exhibiting a wide range of activities including

antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom

at the 7-position and an amine group at the 4-position of the quinoline ring system can

significantly influence the molecule's physicochemical properties and biological activity. This

technical guide provides an in-depth overview of the chemical properties, synthesis, and

potential biological relevance of 7-Fluoroquinolin-4-amine, tailored for professionals in

research and drug development.

Chemical Properties
A summary of the key chemical and physical properties of 7-Fluoroquinolin-4-amine is

presented below. It is important to note that while some data is derived from experimental

sources for analogous compounds, specific experimental values for 7-Fluoroquinolin-4-amine
are not widely available in the public domain. Computed properties, based on computational

models, are provided to offer estimations.

Table 1: General and Physicochemical Properties of 7-Fluoroquinolin-4-amine
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Property Value Source

IUPAC Name 7-fluoroquinolin-4-amine PubChem[1]

Molecular Formula C₉H₇FN₂ PubChem[1]

Molecular Weight 162.16 g/mol PubChem[1]

CAS Number 948293-49-0 PubChem[1]

Boiling Point (Predicted) 363.2 ± 27.0 °C ChemicalBook[2]

Density (Predicted) 1.315 ± 0.06 g/cm³ ChemicalBook[2]

pKa (Predicted) 5.74 ± 0.10 ChemicalBook[2]

XLogP3 (Predicted) 1.7 PubChem[1]

Solubility:

Experimentally determined solubility data for 7-Fluoroquinolin-4-amine in common laboratory

solvents is not readily available. However, based on its chemical structure, which contains both

a hydrophobic quinoline core and a polar amine group, its solubility can be inferred. It is

expected to be sparingly soluble in water and more soluble in organic solvents.[3][4]

Table 2: Predicted and Inferred Solubility of 7-Fluoroquinolin-4-amine
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Solvent
Predicted/Inferred
Solubility

Rationale

Water Low

The hydrophobic quinoline ring

system dominates the

molecule's properties.

Ethanol Soluble

"Like dissolves like" principle;

ethanol has both polar and

non-polar characteristics.

DMSO Soluble

Aprotic polar solvent capable

of dissolving a wide range of

organic compounds.

Dichloromethane Soluble

Common organic solvent for

non-polar to moderately polar

compounds.

Spectral Data
Detailed experimental spectra for 7-Fluoroquinolin-4-amine are not widely published. The

following tables provide predicted and expected spectral characteristics based on the analysis

of its functional groups and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for 7-Fluoroquinolin-4-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1285060?utm_src=pdf-body
https://www.benchchem.com/product/b1285060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ,
ppm) Range

Multiplicity Notes

Aromatic-H

(Quinoline)
7.0 - 8.5 m, d, dd

The exact shifts and

coupling constants will

depend on the specific

proton environment

and the influence of

the fluorine and amine

substituents.

Amine-H (NH₂) 5.0 - 7.0 br s

The chemical shift can

vary depending on the

solvent and

concentration. The

signal may be broad.

Table 4: Predicted ¹³C NMR Spectral Data for 7-Fluoroquinolin-4-amine

Carbon
Chemical Shift (δ, ppm)
Range

Notes

Aromatic-C (Quinoline) 100 - 160

The carbon attached to the

fluorine atom will exhibit a

large C-F coupling constant.

C-NH₂ 140 - 155
The carbon atom bearing the

amino group.

Table 5: Expected FT-IR Absorption Bands for 7-Fluoroquinolin-4-amine
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Functional Group
Wavenumber
(cm⁻¹) Range

Intensity Vibration

N-H Stretch (Amine) 3300 - 3500 Medium

Asymmetric and

symmetric stretching

of the primary amine.

[5]

C-H Stretch

(Aromatic)
3000 - 3100 Medium to Weak

Stretching of C-H

bonds in the quinoline

ring.

C=C Stretch

(Aromatic)
1500 - 1600 Medium to Strong

In-ring C=C bond

stretching.

C-N Stretch (Aromatic

Amine)
1250 - 1350 Strong

Stretching of the C-N

bond.[5]

C-F Stretch 1000 - 1300 Strong
Stretching of the C-F

bond.

Mass Spectrometry:

The mass spectrum of 7-Fluoroquinolin-4-amine is expected to show a molecular ion peak

(M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of small neutral

molecules such as HCN from the quinoline ring.[6][7][8]

Experimental Protocols
Synthesis of 7-Fluoroquinolin-4-amine
A specific, detailed experimental protocol for the synthesis of 7-Fluoroquinolin-4-amine is not

readily available in the literature. However, a general and robust method for the synthesis of 4-

aminoquinolines involves the nucleophilic substitution of a 4-chloroquinoline precursor. The

following is a proposed experimental protocol adapted from established procedures for similar

compounds.

Step 1: Synthesis of 4-Chloro-7-fluoroquinoline
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This intermediate can be synthesized from 3-fluoroaniline through a Gould-Jacobs reaction

followed by chlorination.

Step 2: Amination of 4-Chloro-7-fluoroquinoline

Materials:

4-Chloro-7-fluoroquinoline

Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as ammonium hydroxide)

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

Base (e.g., potassium carbonate, optional)

Procedure:

In a sealed reaction vessel, dissolve 4-chloro-7-fluoroquinoline in the chosen solvent.

Add an excess of the ammonia source.

If using ammonium hydroxide, the reaction may be heated to promote the reaction. Typical

temperatures range from 120-150 °C.

The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl

acetate) and water.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.
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The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure 7-Fluoroquinolin-4-amine.

Starting Materials Intermediate Synthesis Final Product Synthesis

3-Fluoroaniline Gould-Jacobs Reaction Chlorination (e.g., with POCl3) 4-Chloro-7-fluoroquinoline Amination (with NH3 source) 7-Fluoroquinolin-4-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 7-Fluoroquinolin-4-amine.

Biological Activity and Signaling Pathways
While specific studies on the biological activity of 7-Fluoroquinolin-4-amine are limited, the

broader class of 4-aminoquinolines has been extensively investigated, particularly in the

context of cancer therapy. Many 4-aminoquinoline derivatives have been identified as inhibitors

of Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways that

regulate cell growth, proliferation, and survival.[9] Aberrant EGFR signaling is a hallmark of

many cancers.

The proposed mechanism of action for 4-aminoquinoline-based EGFR inhibitors involves their

competition with ATP for the binding site in the kinase domain of the receptor. This inhibition

blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades,

ultimately leading to the suppression of tumor cell growth and proliferation.
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Caption: Proposed inhibition of the EGFR signaling pathway.
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Experimental Workflow for Biological Evaluation
The evaluation of a novel compound like 7-Fluoroquinolin-4-amine for its potential as an

anticancer agent typically follows a structured workflow, from initial synthesis to cellular and

molecular assays.

Chemical Synthesis &
Purification

Structural Characterization
(NMR, MS, etc.)

In vitro Cytotoxicity Assays
(e.g., MTT, against cancer cell lines)

Determination of IC50 Values

Mechanism of Action Studies
(e.g., Kinase Inhibition Assays)

Signaling Pathway Analysis
(e.g., Western Blot for p-EGFR)

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion
7-Fluoroquinolin-4-amine represents a molecule of significant interest within the field of

medicinal chemistry due to its structural relation to a class of compounds with proven biological
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activities. While comprehensive experimental data for this specific molecule is currently sparse,

this guide provides a foundational understanding of its chemical properties, a plausible

synthetic route, and its likely biological target based on the well-established pharmacology of

the 4-aminoquinoline scaffold. Further research is warranted to experimentally validate the

predicted properties and to fully elucidate the therapeutic potential of 7-Fluoroquinolin-4-
amine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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